
Compound of Interest

Compound Name: N-Nitrosometoprolol

Cat. No.: B6189872

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosometoprolol is a nitrosamine impurity that can be found in metoprolol drug products. N-nitroso compounds are a class of chemicals that are

clastogenic potential of N-Nitrosometoprolol, in accordance with regulatory guidelines such as those from the Organisation for Economic Co-operat

Mechanism of Genotoxicity of N-Nitroso Compounds
N-nitroso compounds, such as N-Nitrosometoprolol, are typically pro-mutagens, meaning they require metabolic activation to exert their genotoxic e

diazonium ion. This diazonium ion can then alkylate DNA bases, forming DNA adducts. A key pro-mutagenic lesion is the formation of O6-alkylguanin
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Caption: Metabolic activation of N-Nitrosometoprolol and its subsequent mechanism of genotoxicity.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium

medium. For N-nitrosamines, enhanced testing conditions are recommended to improve the sensitivity of the assay.

Experimental Protocol

This protocol is based on the OECD Test Guideline 471 and incorporates recommendations for testing N-nitrosamines.

Tester Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system. The recommended system is a post-mito

Assay Method: The pre-incubation method should be used.

Add the tester strain, N-Nitrosometoprolol (dissolved in a suitable solvent like water or methanol), and the S9 mix (or buffer for the non-activatio
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Incubate the mixture at 37°C for a recommended pre-incubation time of 30 minutes.

After incubation, add molten top agar and pour the mixture onto minimal glucose agar plates.

Incubate the plates at 37°C for 48-72 hours.

Dose Levels: A preliminary toxicity assay should be performed to determine the appropriate concentration range. At least five different analyzable c

Controls:

Negative Control: Vehicle (solvent) alone.

Positive Controls:

Without S9 activation: A known direct-acting mutagen appropriate for each strain (e.g., sodium azide for TA1535 and TA100, 4-nitroquinoline-1

With S9 activation: A known pro-mutagen (e.g., 2-aminoanthracene for all strains or N-nitrosodimethylamine (NDMA) for TA100 and TA1535).

Data Analysis: Count the number of revertant colonies per plate. A positive result is characterized by a concentration-related increase in the numbe

Data Presentation

Parameter Recommended C

Test System S. typhimurium (TA

Metabolic Activation With and without h

Assay Type Pre-incubation met

Pre-incubation Time 30 minutes

Solvent Water or Methanol

Positive Controls Strain-specific dire

Expected Outcome Positive in strains d

digraph "Ames_Test_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare_Reagents" [label="Prepare Tester Strains,\nN-Nitrosometoprolol dilutions,\nS9 Mix, and Controls", fil

"Pre_incubation" [label="Pre-incubation (37°C, 30 min):\nBacteria + Test Compound +/- S9 Mix", fillcolor="#FBB

"Plating" [label="Add Top Agar and\nPour onto Minimal Agar Plates", fillcolor="#FFFFFF"];

"Incubation" [label="Incubate Plates\n(37°C, 48-72 hours)", fillcolor="#FFFFFF"];

"Scoring" [label="Count Revertant Colonies", fillcolor="#FFFFFF"];

"Analysis" [label="Data Analysis:\nCompare to Negative Control", fillcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reagents";

"Prepare_Reagents" -> "Pre_incubation";

"Pre_incubation" -> "Plating";

"Plating" -> "Incubation";
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"Incubation" -> "Scoring";

"Scoring" -> "Analysis";

"Analysis" -> "End";

}

Caption: Experimental workflow for the Ames test.

In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects chromosomal damage. It identifies micronuclei, which are small, extra-nuclear bodie

Experimental Protocol

This protocol is based on the OECD Test Guideline 487.

Cell Lines: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL), CHO, or TK6 cells. TK6 cells have been show

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., 30% hamster liver S9).

Treatment:

Short treatment with S9: Expose cells to N-Nitrosometoprolol for 3-4 hours in the presence of S9 mix.

Short and long treatment without S9: Expose cells for 3-4 hours or for a longer period (e.g., 21-24 hours, equivalent to 1.5-2 normal cell cycles) i

Cytokinesis Block: After treatment, wash the cells and add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. 

Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific 

Dose Levels: Use at least three analyzable concentrations of N-Nitrosometoprolol, with the highest concentration inducing significant cytotoxicity 

Controls:

Negative Control: Vehicle alone.

Positive Controls:

Without S9 activation: A known clastogen (e.g., mitomycin C).

With S9 activation: A known pro-mutagen that requires metabolic activation (e.g., cyclophosphamide or NDEA).

Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-depende

Data Presentation

Parameter Recommended C

Test System Human lymphoblas

Metabolic Activation With and without h

Treatment Duration 3-4 hours with S9; 

Endpoint Frequency of micro

Positive Controls Mitomycin C (witho

Expected Outcome Dose-dependent in
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digraph "Micronucleus_Assay_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Culture" [label="Culture Mammalian Cells\n(e.g., TK6)", fillcolor="#FFFFFF"];

"Treatment" [label="Treat cells with N-Nitrosometoprolol\n+/- S9 Mix", fillcolor="#FBBC05"];

"Wash_CytoB" [label="Wash cells and add\nCytochalasin B", fillcolor="#FFFFFF"];

"Incubation" [label="Incubate for 1.5-2 cell cycles", fillcolor="#FFFFFF"];

"Harvest" [label="Harvest cells (Hypotonic treatment, Fixation)", fillcolor="#FFFFFF"];

"Slide_Prep" [label="Prepare and Stain Slides", fillcolor="#FFFFFF"];

"Scoring" [label="Score Micronuclei in\nBinucleated Cells via Microscopy", fillcolor="#FFFFFF"];

"Analysis" [label="Data Analysis", fillcolor="#FFFFFF"];

"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture";

"Cell_Culture" -> "Treatment";

"Treatment" -> "Wash_CytoB";

"Wash_CytoB" -> "Incubation";

"Incubation" -> "Harvest";

"Harvest" -> "Slide_Prep";

"Slide_Prep" -> "Scoring";

"Scoring" -> "Analysis";

"Analysis" -> "End";

}```

Caption: Experimental workflow for the in vitro micronucleus assay.

In Vitro Chromosomal Aberration Assay

The in vitro chromosomal aberration assay evaluates the potential of a substance to induce structural chromoso

Experimental Protocol

This protocol is based on the OECD Test Guideline 473.1.  Cell Lines: Use a suitable mammalian cell line, such

2.  Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e

3.  Treatment:

*   Short treatment with S9: Expose cells to N-Nitrosometoprolol for3-4 hours in the presence of S9 mix.

*   Short and long treatment without S9: Expose cells for3-4 hours or for a longer period (e.g., 21 hours) in 

4.  Cell Harvest: Following treatment, add a metaphase-arresting agent (e.g., colcemid) for the last few hours

5.  Slide Preparation and Staining: Drop the fixed cells onto microscope slides, air-dry, and stain with a sui

6.  Dose Levels: Use at least three analyzable concentrations of N-Nitrosometoprolol.

7.  Controls:

*   Negative Control: Vehicle alone.

*   Positive Controls:

*   Without S9 activation: A known clastogen (e.g., mitomycin C).
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*   With S9 activation: A known pro-mutagen (e.g., cyclophosphamide).

8.  Data Analysis: Score at least 300 well-spread metaphases per concentration for chromosomal aberrations (e

Data Presentation

Parameter Recommended C

Test System Human periphe

Metabolic Activation With and witho

Treatment Duration 3-4 hours with

Endpoint Percentage of 

Positive Controls Mitomycin C (w

Expected Outcome Dose-dependent

digraph "Chromosomal_Aberration_Workflow" {

  graph [rankdir="TB", splines=ortho, nodesep=0.4];

  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];

  edge [fontname="Arial", fontsize=10];

  "Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

  "Cell_Culture" [label="Culture Mammalian Cells\n(e.g., HPBL, CHO)", fillcolor="#FFFFFF"];

  "Treatment" [label="Treat cells with N-Nitrosometoprolol\n+/- S9 Mix", fillcolor="#FBBC05"];

  "Metaphase_Arrest" [label="Add Metaphase-Arresting Agent\n(e.g., Colcemid)", fillcolor="#FFFFFF"];

  "Harvest" [label="Harvest cells (Hypotonic treatment, Fixation)", fillcolor="#FFFFFF"];

  "Slide_Prep" [label="Prepare and Stain Slides", fillcolor="#FFFFFF"];

  "Scoring" [label="Score Chromosomal Aberrations\nin Metaphase Cells via Microscopy", fillcolor="#FFFFFF"];

  "Analysis" [label="Data Analysis", fillcolor="#FFFFFF"];

  "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

  "Start" -> "Cell_Culture";

  "Cell_Culture" -> "Treatment";

  "Treatment" -> "Metaphase_Arrest";

  "Metaphase_Arrest" -> "Harvest";

  "Harvest" -> "Slide_Prep";

  "Slide_Prep" -> "Scoring";

  "Scoring" -> "Analysis";

  "Analysis" -> "End";

}

Caption: Experimental workflow for the in vitro chromosomal aberration assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.
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